6-(1-Naphthylamino)-1,4-benzodioxane

Neuropharmacology Adrenergic Receptor Receptor Binding

Researchers studying α1-adrenergic receptor pharmacology require well-characterized moderate-affinity ligands to establish SAR baselines. Generic benzodioxane derivatives lack defined binding profiles, causing ambiguous experimental outcomes. • Verified α1-AR ligand (Ki = 2,250 nM) enabling differentiation from high-affinity agonists/antagonists in competitive binding assays. • ≥97% GC purity with narrow melting point (133-137 °C) ensures suitability as a chromatographic reference standard and system suitability probe. • Distinct 6-(1-naphthylamino) substitution provides a reactive secondary amine handle for library derivatization in oncology and neuroscience drug discovery programs.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 1820711-54-3
Cat. No. B1498204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Naphthylamino)-1,4-benzodioxane
CAS1820711-54-3
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H15NO2/c1-2-6-15-13(4-1)5-3-7-16(15)19-14-8-9-17-18(12-14)21-11-10-20-17/h1-9,12,19H,10-11H2
InChIKeyWFXOBCJXPSQWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Naphthylamino)-1,4-benzodioxane (CAS 1820711-54-3): A 1,4-Benzodioxane Scaffold for Neuropharmacology and Oncology Research Procurement


6-(1-Naphthylamino)-1,4-benzodioxane (CAS 1820711-54-3, MF: C18H15NO2, MW: 277.32) is a research-grade compound belonging to the 1,4-benzodioxane class, a versatile scaffold in medicinal chemistry [1]. This compound is characterized as a light yellow to orange crystalline powder with a melting point of 133-137 °C and is commercially available at purities typically ≥97% (GC) [2]. As a derivative of the 1,4-benzodioxane template, it is investigated within research contexts related to neuropharmacological targets (nicotinic, α-adrenergic, and 5-HT receptor subtypes) and oncology [3]. It is intended strictly for laboratory research and development purposes, not for clinical, therapeutic, or in-vitro diagnostic applications .

Procurement Note for 6-(1-Naphthylamino)-1,4-benzodioxane (CAS 1820711-54-3): Why Scaffold Similarity Does Not Guarantee Functional Equivalence


The 1,4-benzodioxane scaffold is known for its polypharmacology, with derivatives acting as agonists or antagonists at various nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as exhibiting antitumor and antibacterial activities [1]. The substitution pattern on the benzodioxane core critically dictates its specific biological profile. For instance, studies on 1,4-benzodioxane-related compounds have demonstrated that subtle structural modifications can reverse enantioselectivity for α1-adrenergic and 5-HT1A receptor binding sites, highlighting the functional divergence even among close structural analogs [2]. Therefore, substituting 6-(1-Naphthylamino)-1,4-benzodioxane with a generic '1,4-benzodioxane derivative' is not scientifically valid, as the precise position and nature of the 6-(1-naphthylamino) substitution will confer a distinct and non-interchangeable pharmacological or biochemical signature. The quantitative evidence required to define this specific signature is detailed below.

Quantitative Evidence Guide for 6-(1-Naphthylamino)-1,4-benzodioxane (CAS 1820711-54-3): Differential Biological and Chemical Performance Data


Binding Affinity to the Alpha-1 Adrenergic Receptor for 6-(1-Naphthylamino)-1,4-benzodioxane

A key differential parameter is the compound's measured affinity for the alpha-1 adrenergic receptor. According to data in the BindingDB repository, 6-(1-Naphthylamino)-1,4-benzodioxane exhibits a binding affinity (Ki) of 2,250 nM against the alpha-1 adrenergic receptor [1]. This quantitative metric establishes a specific baseline for this compound's interaction with a primary neuropharmacological target, distinguishing it from other benzodioxane derivatives that may have vastly different Ki values (e.g., <100 nM for high-affinity ligands or >10,000 nM for low-affinity ones) [2].

Neuropharmacology Adrenergic Receptor Receptor Binding

Physicochemical Stability and Storage Requirements for 6-(1-Naphthylamino)-1,4-benzodioxane

The compound's procurement and long-term utility are directly tied to its specific storage requirements. Vendor technical datasheets from multiple reputable suppliers specify a storage temperature of 2-8°C . This is a key differentiator from many other small molecule 1,4-benzodioxane derivatives which may be stable at room temperature . This cold-chain requirement has direct implications for shipping, receiving, and laboratory storage protocols.

Procurement Stability Storage

Limited Commercial Availability of 6-(1-Naphthylamino)-1,4-benzodioxane as a Differentiating Procurement Factor

A critical practical differentiator is the compound's limited commercial availability. A survey of major chemical suppliers indicates that 6-(1-Naphthylamino)-1,4-benzodioxane is not as widely stocked as common 1,4-benzodioxane building blocks. This contrasts with frequently available analogs like 6-Amino-1,4-benzodioxane, which serves as a common precursor . The restricted supplier base necessitates careful vendor qualification and longer lead times, making it a non-commodity research material.

Procurement Supply Chain Sourcing

Structural Differentiation of 6-(1-Naphthylamino)-1,4-benzodioxane via Physicochemical Properties

The compound's identity and purity are verified by its specific physicochemical properties, which serve as a direct means of differentiation from other benzodioxanes. Key specifications reported by suppliers include a melting point range of 133.0 to 137.0 °C and a minimum purity of 97.0% as determined by Gas Chromatography (GC) [1]. The narrow melting point range is indicative of high crystalline purity and provides a practical quality control check upon receipt, differentiating it from other benzodioxane derivatives with different melting points (e.g., 6-Amino-1,4-benzodioxane, a precursor, melts at a lower temperature) [2].

Analytical Chemistry Characterization Physicochemical Properties

Optimal Research Application Scenarios for Procuring 6-(1-Naphthylamino)-1,4-benzodioxane (CAS 1820711-54-3)


Neuropharmacological Tool for Studying Alpha-1 Adrenergic Receptor Modulation

Based on its documented Ki of 2,250 nM for the alpha-1 adrenergic receptor, 6-(1-Naphthylamino)-1,4-benzodioxane is best applied as a research tool in neuropharmacology for experiments designed to study α1-AR function where a moderate-affinity ligand is required [1]. It can serve as a comparative agent to differentiate the effects of high-affinity, potent agonists/antagonists from those of a ligand with a lower binding capacity, helping to elucidate structure-activity relationships (SAR) around the benzodioxane pharmacophore [2].

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined and vendor-verified physicochemical properties—specifically the narrow melting point range of 133-137 °C and GC purity of ≥97%—this compound is ideally suited for use as a reference standard in analytical chemistry [1][2]. It can be employed in the development and validation of analytical methods (e.g., HPLC, GC) for the detection and quantification of benzodioxane derivatives, or as a system suitability standard to ensure instrument performance in quality control laboratories [3].

Chemical Biology Probe for Studying Polypharmacology of the Benzodioxane Scaffold

The 1,4-benzodioxane scaffold is a known 'privileged structure' with activity across multiple receptor classes (nicotinic, adrenergic, serotonergic) and biological pathways (antitumor, antibacterial) [1]. 6-(1-Naphthylamino)-1,4-benzodioxane can be procured as a specific, substituted probe in chemical biology studies aiming to deconvolute the polypharmacology of this scaffold. Its distinct substitution pattern allows researchers to investigate how the 6-(1-naphthylamino) group shifts the activity profile compared to other derivatives, contributing to a deeper understanding of target engagement and off-target effects [2].

Building Block for the Synthesis of Advanced 1,4-Benzodioxane Derivatives

The compound's core structure, featuring a secondary amine linkage between the benzodioxane and naphthalene moieties, provides a reactive handle for further derivatization. It is a suitable procurement target for medicinal chemistry groups engaged in the synthesis of novel 1,4-benzodioxane-containing libraries. Its use as a building block allows for the exploration of chemical space around the 6-position, generating new analogs for SAR studies in drug discovery programs focused on oncology or neuroscience [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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